Cas no 35873-49-5 (8-Cyclopentyl-1,3-dimethylxanthine)

35873-49-5 structure
Nome del prodotto:8-Cyclopentyl-1,3-dimethylxanthine
8-Cyclopentyl-1,3-dimethylxanthine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Purine-2,6-dione,8-cyclopentyl-3,9-dihydro-1,3-dimethyl-
- 8-Cyclopentyl-1,3-dimethylxanthine
- 8-cyclopentyl-1,3-dimethyl-7H-purine-2,6-dione
- 8-CYCLOPENTYL-1,3-DIMETHYLXANTHINE,WHITE TO OFF-WHITE SOLID
- 1,3-dimethyl-8-cyclopentylxanthine
- 8-Cyclopentyl theophylline
- 8-cyclopentyl-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
- 8-Cyclopentyltheophylline CPT
- cyclopentyl teophylline
- Theophylline,8-cyclopentyl
- Xanthine,8-cyclopentyl-1,3-dimethyl
- CPT
- 8-Cyclopentyltheophylline
- Lopac0_000391
- NCGC00015178-05
- HMS2231K17
- NSC 101806
- SR-01000075232-1
- E72267
- NCGC00261076-01
- LP00391
- MFCD00055116
- 8-Cyclopentyl-1,3-dimethylxanthine, >=98% (HPLC), powder
- PDSP1_000994
- HMS502J06
- NCIOpen2_006919
- BRD-K38347298-001-06-4
- GTPL385
- Spectrum5_001769
- Tox21_500391
- L000085
- AKOS027320620
- NCGC00015178-06
- NCGC00093819-03
- SMR000326793
- 8-Cyclopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- CCG-221695
- DTXSID70189432
- Mol Pharmacol 29: 331 (1986)
- HY-W011955
- SCHEMBL18029489
- UNII-U7PWT4CPL5
- KBio2_000831
- 1H-Purine-2, 8-cyclopentyl-3,7-dihydro-1,3-dimethyl-
- PDSP2_000978
- SCVHFRLUNIOSGI-UHFFFAOYSA-N
- Spectrum2_001734
- EU-0100391
- NSC_1917
- 35873-49-5
- NCGC00093819-02
- 1H-Purine-2,6-dione, 8-cyclopentyl-3,9-dihydro-1,3-dimethyl-
- BRD-K38347298-001-02-3
- NCGC00015178-07
- BSPBio_002295
- CAS_1917
- 8-Cyclopentyl-1,3-dimethylxanthine?
- CHEMBL106265
- 8-cyclopentyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- SCHEMBL431907
- NCGC00015178-04
- IDI1_000824
- BDBM81925
- NCGC00015178-02
- 8-CYCLOPENTYL-3,9-DIHYDRO-1,3-DIMETHYL-1H-PURINE-2,6-DIONE
- NSC101806
- 8-cyclopentyltheophylline (cpt)
- NCGC00093819-04
- EN300-223002
- KBio3_001515
- Z3247223614
- CCG-39502
- NCGC00015178-10
- CHEBI:109538
- DivK1c_000824
- Spectrum4_000760
- CS-W012671
- Lopac-C-102
- Q4644273
- Theophylline, 8-cyclopentyl-
- NCGC00093819-01
- BRN 1133199
- SDCCGSBI-0050378.P003
- SR-01000075232
- KBio1_000824
- KBioSS_000831
- HMS3261O03
- Spectrum3_000658
- AKOS030211020
- NSC-101806
- NINDS_000824
- NCGC00015178-01
- FT-0639285
- KBio2_003399
- SPBio_001808
- NCGC00015178-03
- Xanthine, 8-cyclopentyl-1,3-dimethyl-
- Spectrum_000351
- 1H-Purine-2,6-dione, 8-cyclopentyl-3,7-dihydro-1,3-dimethyl-
- U7PWT4CPL5
- PD-116600
- CPT; 8-Cyclopentyltheophylline
- HMS3374O03
- MLS000859932
- KBioGR_001120
- KBio2_005967
- SPECTRUM2300193
- DB-048886
-
- MDL: MFCD00055116
- Inchi: InChI=1S/C12H16N4O2/c1-15-10-8(11(17)16(2)12(15)18)13-9(14-10)7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,13,14)
- Chiave InChI: SCVHFRLUNIOSGI-UHFFFAOYSA-N
- Sorrisi: CN1C2=C(C(=O)N(C)C1=O)N=C(C3CCCC3)N2
Proprietà calcolate
- Massa esatta: 248.12700
- Massa monoisotopica: 248.127326
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 18
- Conta legami ruotabili: 1
- Complessità: 380
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 69.3
- XLogP3: niente
- Carica superficiale: 0
- Conta Tautomer: 7
Proprietà sperimentali
- Densità: 1.332
- Punto di fusione: 250-252°C
- Punto di ebollizione: 513.1°Cat760mmHg
- Punto di infiammabilità: 264.1°C
- Indice di rifrazione: 1.607
- Solubilità: H2O: <0.28 mg/mL, slightly soluble
- Coefficiente di ripartizione dell'acqua: Soluble in 0.1M NaOH. Slightly soluble in water. Also soluble in DMSO at 16mg/ml at 60°C.
- Stabilità/Periodo di validità: Store in freezer; Solutions at 4 deg C stable for several days
- PSA: 72.68000
- LogP: 0.61790
8-Cyclopentyl-1,3-dimethylxanthine Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- RTECS:XH5093600
8-Cyclopentyl-1,3-dimethylxanthine Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
8-Cyclopentyl-1,3-dimethylxanthine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024053-500mg |
8-Cyclopentyl-1,3-dimethylxanthine |
35873-49-5 | 98% | 500mg |
¥8390 | 2024-05-24 | |
TRC | C988490-50mg |
8-Cyclopentyl-1,3-dimethylxanthine |
35873-49-5 | 50mg |
$ 115.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-210676-100 mg |
8-Cyclopentyl-1,3-dimethylxanthine, |
35873-49-5 | 100MG |
¥1,730.00 | 2023-07-11 | ||
TRC | C988490-100mg |
8-Cyclopentyl-1,3-dimethylxanthine |
35873-49-5 | 100mg |
$ 167.00 | 2023-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T27076-5 mg |
8-Cyclopentyl-1,3-dimethylxanthine |
35873-49-5 | 95.00% | 5mg |
¥387.00 | 2022-04-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024053-100mg |
8-Cyclopentyl-1,3-dimethylxanthine |
35873-49-5 | 98% | 100mg |
¥3204 | 2024-05-24 | |
Enamine | EN300-223002-5.0g |
8-cyclopentyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
35873-49-5 | 95.0% | 5.0g |
$2398.0 | 2025-03-21 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T27076-100mg |
8-Cyclopentyl-1,3-dimethylxanthine |
35873-49-5 | 95.00% | 100mg |
¥ 4525 | 2023-09-07 | |
Enamine | EN300-223002-5g |
8-cyclopentyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
35873-49-5 | 95% | 5g |
$2398.0 | 2023-09-16 | |
Aaron | AR00C9PG-1g |
8-CYCLOPENTYL-1,3-DIMETHYLXANTHINE |
35873-49-5 | 98% | 1g |
$682.00 | 2023-12-14 |
8-Cyclopentyl-1,3-dimethylxanthine Letteratura correlata
-
Tiziano Tuccinardi,Alessandra Tania Zizzari,Chiara Brullo,Simona Daniele,Francesca Musumeci,Silvia Schenone,Maria Letizia Trincavelli,Claudia Martini,Adriano Martinelli,Gianluca Giorgi,Maurizio Botta Org. Biomol. Chem. 2011 9 4448
35873-49-5 (8-Cyclopentyl-1,3-dimethylxanthine) Prodotti correlati
- 136199-02-5(KW 3902)
- 2138146-54-8(3-(3,3-Difluoro-1-methylcyclobutyl)thiophene-2-carboxylic acid)
- 2349453-71-8(ethyl (3S)-3-aminohex-5-enoate)
- 1805446-66-5(3-(Difluoromethyl)-6-hydroxy-2-iodo-4-methylpyridine)
- 1416712-92-9(3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo4,3-cpyridine)
- 2866308-69-0(Benzenesulfonyl fluoride, 4-(methylamino)-, hydrochloride (1:1) )
- 946280-68-8(N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbutanamide)
- 1799412-31-9(1-(5-Bromo-3-fluoropyridin-2-yl)ethanol)
- 1803634-25-4(2-Amino-3-cyano-5-fluoro-4-(trifluoromethoxy)pyridine)
- 357399-43-0(Bupropion Morpholinol)
Fornitori consigliati
atkchemica
(CAS:35873-49-5)8-Cyclopentyl-1,3-dimethylxanthine

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:35873-49-5)8-Cyclopentyl-1,3-dimethylxanthine

Purezza:99%
Quantità:250mg
Prezzo ($):420.0